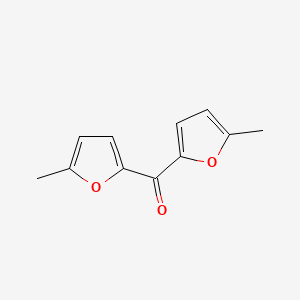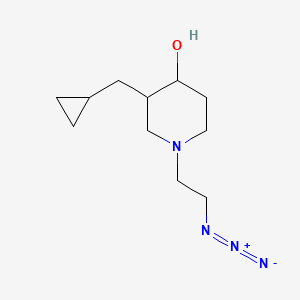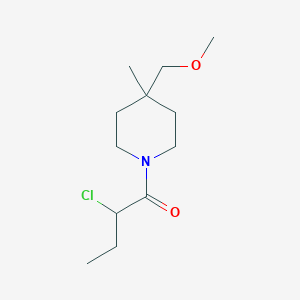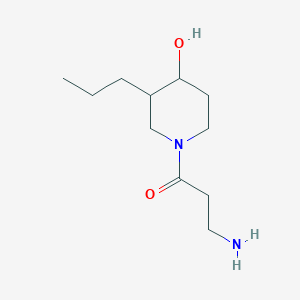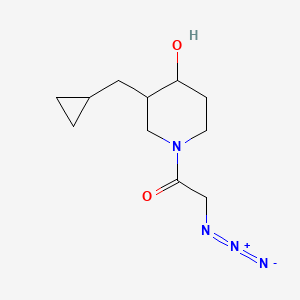![molecular formula C9H10ClN3 B1491519 7-(氯甲基)-6-环丙基-1H-咪唑并[1,2-b]吡唑 CAS No. 2090639-98-6](/img/structure/B1491519.png)
7-(氯甲基)-6-环丙基-1H-咪唑并[1,2-b]吡唑
描述
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物发现
吡唑在药物化学和药物发现中具有广泛的应用 . 它们通常用作生物活性化学物质合成中的支架 . 吡唑部分具有许多药理功能,包括抗菌、抗炎、抗癌、镇痛、抗惊厥、驱虫和抗氧化特性 .
农业化学
在农业化学领域,由于其除草特性,吡唑被使用 . 它们可用于开发新的农用化学品来控制杂草和其他不需要的植物。
配位化学
吡唑在配位化学中被使用,在那里它们可以充当配体,与各种金属形成配合物 . 这些配合物可以有各种各样的应用,包括催化和材料科学。
有机金属化学
在有机金属化学中,吡唑可用于形成有机金属化合物,即包含至少一个金属-碳键的化合物 . 这些化合物在各种领域都有应用,包括催化、材料科学和药物化学。
抗分枝杆菌活性
一系列咪唑和三唑二芳基吡唑衍生物被制备并评估了它们与结核分枝杆菌 (Mtb) CYP121A1 的结合亲和力以及针对 Mtb H37Rv 的抗分枝杆菌活性 . 这表明,包括“7-(氯甲基)-6-环丙基-1H-咪唑并[1,2-b]吡唑”在内的吡唑衍生物可能用于治疗结核病。
新型临床前和临床药物的开发
吡唑支架正在用于开发新型临床前和临床药物 . 这包括开发针对各种疾病和状况的新药,包括癌症、炎症和传染病。
作用机制
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have been found to inhibit succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . By occupying the site of action at succinate dehydrogenase, these compounds interfere with the tricarboxylic acid cycle, leading to the death of the pathogen .
Biochemical Pathways
For instance, they can inhibit the tricarboxylic acid cycle by interfering with succinate dehydrogenase . This inhibition disrupts the energy supply for the growth of pathogenic bacteria, leading to their death .
Result of Action
Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have shown promising in vitro activities against rhizoctonia cerealis .
生化分析
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs). The interaction with CDKs, especially CDK2, is of particular interest due to its implications in cell cycle regulation and cancer therapy . The binding of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole to CDK2 inhibits its activity, thereby affecting the phosphorylation of downstream targets and ultimately leading to cell cycle arrest.
Cellular Effects
The effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the inhibition of CDK2 by 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole leads to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of CDK2 activity by binding to its active site. This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest at the G1 phase . Furthermore, 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole have been studied over various time periods. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole remains stable under physiological conditions, allowing for sustained inhibition of CDK2 activity over time . Long-term exposure to this compound has been associated with persistent cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, potentially influencing the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and localization of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within the body.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles.
属性
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEQCLGRNQBOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{[(Oxan-4-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1491436.png)
![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)
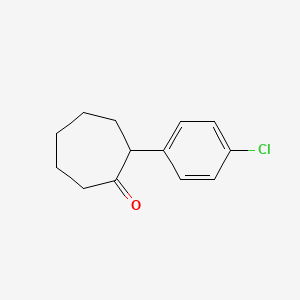
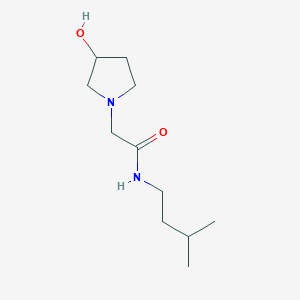
![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)
![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)
